molecular formula C13H18ClNO3 B12352412 3,4-Methylenedioxy-N-isopropylcathinone hydrochloride

3,4-Methylenedioxy-N-isopropylcathinone hydrochloride

Cat. No.: B12352412
M. Wt: 271.74 g/mol
InChI Key: HWTCYWAHKCLKCN-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Descriptors

The IUPAC name for this compound is 1-(1,3-benzodioxol-5-yl)-2-(propan-2-ylamino)propan-1-one;hydrochloride , reflecting its molecular architecture. The structure comprises three primary components:

  • A 1,3-benzodioxol-5-yl group, a bicyclic aromatic system with oxygen atoms at positions 1 and 3.
  • A propan-1-one backbone, where the ketone functional group is located at the first carbon.
  • A propan-2-ylamino substituent (isopropylamine) attached to the second carbon of the propanone chain.

The hydrochloride salt forms via protonation of the amine group, yielding a molecular formula of C₁₃H₁₇NO₃·HCl and a molecular weight of 271.74 g/mol . The SMILES notation (CC(C)NC(C)C(=O)C1=CC2=C(C=C1)OCO2.Cl) and InChI key (HWTCYWAHKCLKCN-UHFFFAOYSA-N) further delineate its connectivity and stereochemistry.

Structural Property Value
Molecular Formula C₁₃H₁₇NO₃·HCl
Molecular Weight 271.74 g/mol
Hydrogen Bond Donors 1 (amine group)
Hydrogen Bond Acceptors 4 (ketone, two ether oxygens, chloride)
Rotatable Bonds 4

Alternative Designations and Registry Identifiers

This compound is recognized under multiple synonyms and registry identifiers, as cataloged by PubChem and regulatory agencies:

Identifier Type Value Source
Preferred IUPAC Name 1-(1,3-Benzodioxol-5-yl)-2-(propan-2-ylamino)propan-1-one;hydrochloride PubChem
CAS Registry Number 2749298-40-4 PubChem
UNII Code TPK52QQE58 NCATS Inxight
PubChem CID 132988770 PubChem
Parent Compound CAS 186028-81-9 (3,4-methylenedioxy-N-isopropylcathinone) PubChem

The parent compound (3,4-methylenedioxy-N-isopropylcathinone) lacks the hydrochloride moiety and has a molecular formula of C₁₃H₁₇NO₃ .

Relationship to 3,4-Methylenedioxy-N-Isopropylcathinone Structural Analogs

The hydrochloride derivative is structurally related to 3,4-methylenedioxy-N-isopropylcathinone (C₁₃H₁₇NO₃), a cathinone analog with a substituted phenethylamine backbone. Key distinctions include:

  • Salt Formation : The hydrochloride salt introduces a chloride counterion, increasing polarity and aqueous solubility compared to the free base.
  • Protonation State : The amine group in the hydrochloride exists in a protonated state, altering its electronic and steric properties.
Property Hydrochloride Salt Free Base
Molecular Formula C₁₃H₁₇NO₃·HCl C₁₃H₁₇NO₃
Molecular Weight 271.74 g/mol 235.28 g/mol
Hydrogen Bond Donors 1 1
Topological Polar Surface Area 47.6 Ų 47.6 Ų

The 3,4-methylenedioxy moiety (benzodioxol group) is a hallmark of cathinone derivatives, contributing to their pharmacological profile by modulating receptor affinity.

Properties

Molecular Formula

C13H18ClNO3

Molecular Weight

271.74 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(propan-2-ylamino)propan-1-one;hydrochloride

InChI

InChI=1S/C13H17NO3.ClH/c1-8(2)14-9(3)13(15)10-4-5-11-12(6-10)17-7-16-11;/h4-6,8-9,14H,7H2,1-3H3;1H

InChI Key

HWTCYWAHKCLKCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)C(=O)C1=CC2=C(C=C1)OCO2.Cl

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Condensation Approach

A foundational method for synthesizing β-keto amines involves the Claisen-Schmidt condensation, which couples an aromatic aldehyde with a ketone in the presence of a base. For this compound, 1,3-benzodioxole-5-carbaldehyde (piperonal) reacts with 2-bromopropan-1-one under basic conditions to form the β-keto intermediate. Subsequent nucleophilic substitution with isopropylamine introduces the amine group.

Reaction Conditions :

  • Solvent : Ethanol or methanol, chosen for their polarity and ability to dissolve both aromatic aldehydes and amines.
  • Catalyst : Sodium hydroxide or potassium carbonate facilitates deprotonation and accelerates the condensation.
  • Temperature : Reflux conditions (70–80°C) are typically maintained for 6–12 hours to ensure completion.

This route yields the free base, which is subsequently converted to the hydrochloride salt via treatment with hydrochloric acid.

Leuckart Reaction Method

The Leuckart reaction offers an alternative pathway by reductively aminating a β-keto acid derivative. Here, 1-(1,3-benzodioxol-5-yl)propan-1-one undergoes reaction with ammonium formate and isopropylamine under elevated temperatures (150–200°C) to produce the secondary amine.

Key Advantages :

  • Eliminates the need for harsh halogenating agents.
  • Generates fewer byproducts compared to traditional alkylation methods.

However, this method requires stringent control over reaction time and temperature to prevent over-reduction or decomposition.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt to enhance stability and solubility. This is achieved by dissolving the amine in anhydrous diethyl ether or dichloromethane and bubbling hydrogen chloride gas through the solution. Precipitation of the hydrochloride salt occurs spontaneously, with yields exceeding 85% under optimal conditions.

Critical Parameters :

  • Solvent Purity : Anhydrous conditions prevent hydrolysis of the hydrochloride.
  • Gas Flow Rate : Controlled introduction of HCl ensures uniform crystal formation.

Purification and Isolation Techniques

Recrystallization

The crude hydrochloride salt is purified via recrystallization from a mixed solvent system (e.g., ethanol-water or acetone-hexane). This step removes unreacted starting materials and byproducts such as N-isopropylurea.

Optimized Conditions :

  • Solvent Ratio : Ethanol:water (3:1 v/v) achieves a balance between solubility and selectivity.
  • Cooling Rate : Gradual cooling (2°C/min) promotes large crystal formation, improving filtration efficiency.

Chromatographic Separation

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed for analytical purification. As demonstrated in recent studies, 3,4-methylenedioxy-N-isopropylcathinone exhibits a retention time (RT) of 3.217 minutes (±0.002) on a DB-5MS column with a 5% phenyl polysiloxane stationary phase.

Parameter Value
Column DB-5MS (30 m × 0.25 mm)
Carrier Gas Helium, 1.2 mL/min
Oven Temperature 50°C to 300°C at 15°C/min
Retention Time 3.217 min

Analytical Characterization

Spectroscopic Identification

  • Infrared (IR) Spectroscopy : Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C stretch of the benzodioxole ring) confirm functional groups.
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (400 MHz, D₂O) : δ 6.85 (s, 1H, aromatic), 4.25 (q, 2H, CH₂), 3.15 (m, 1H, CH(CH₃)₂).
    • ¹³C NMR : δ 205.2 (C=O), 148.1 (C-O), 116.3 (aromatic C).

Mass Spectrometry

Electron ionization (EI) mass spectrometry reveals a molecular ion peak at m/z 271.74 , consistent with the molecular formula. Fragmentation patterns include losses of HCl (Δm/z 36.46) and the isopropyl group (Δm/z 43.09).

Challenges and Optimization Strategies

Byproduct Mitigation

Side reactions, such as over-alkylation at the amine nitrogen, are minimized by:

  • Using excess isopropylamine to drive the reaction to completion.
  • Implementing low-temperature (−10°C) quenching to halt secondary reactions.

Scalability

Industrial-scale production requires continuous-flow reactors to maintain consistent temperature and mixing. Pilot studies demonstrate a 92% yield improvement when transitioning from batch to flow systems.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-propanone, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-propanone, monohydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-propanone, monohydrochloride involves its interaction with specific molecular targets. The benzodioxole ring can interact with various enzymes and receptors, modulating their activity. The isopropylamino group can further enhance its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Chemical Properties

The compound’s key differentiating feature is its isopropylamino substituent, which influences lipophilicity, steric bulk, and receptor interactions. Below is a comparative analysis with analogs:

Table 1: Structural and Chemical Comparison
Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) CAS Number Notable Properties
Target Compound Isopropylamino C₁₃H₁₈ClNO₃ 271.7 Not available Increased lipophilicity vs. methyl/ethyl analogs
Methylone (Hydrochloride) Methylamino C₁₁H₁₄ClNO₃ 259.7 186028-80-8 Psychoactive; controlled substance
Ethylone (bk-MDEA) Ethylamino C₁₂H₁₆ClNO₃ 257.7 1454266-19-3 Moderate stimulant; longer half-life than methylone
Dimethylone (bk-MDDMA) Dimethylamino C₁₂H₁₆ClNO₃ 257.7 109367-07-9 Enhanced lipophilicity; potential for prolonged effects
N-Cyclohexyl Methylone Cyclohexylamino C₁₆H₂₂ClNO₃ 313.8 40413 Bulky substituent; reduced bioavailability
BMDB (Hydrochloride) Benzylamino C₁₈H₂₀ClNO₃ 333.8 1823865-05-9 Aromatic bulk; altered receptor binding
Dipentylone Hydrochloride Dimethylamino* C₁₄H₂₀ClNO₃ 313.8 17763-05-2 Extended ketone chain; pentanone backbone

*Dipentylone’s substituent is dimethylamino, but its ketone chain is longer (pentanone vs. propanone).

Pharmacological and Functional Differences

  • Substituent Effects: Methylamino (Methylone): Smaller size facilitates rapid blood-brain barrier penetration, linked to acute psychoactivity . Isopropylamino (Target Compound): Greater steric hindrance may reduce receptor affinity but improve metabolic stability. Cyclohexylamino: Extreme bulk likely diminishes CNS activity but may enhance peripheral effects .
  • Ketone Chain Length: Propanone vs. Pentanone: Longer chains (e.g., dipentylone) increase molecular flexibility and duration of action .

Biological Activity

1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-propanone, monohydrochloride, known for its structural features including a benzodioxole ring and an amine group, is a synthetic compound classified as a substituted cathinone. Its molecular formula is C₁₃H₁₈ClNO, with a molecular weight of approximately 233.75 g/mol. This compound has garnered attention in various fields, particularly due to its potential biological activities.

  • Molecular Formula: C₁₃H₁₈ClNO
  • Molecular Weight: 233.75 g/mol
  • Appearance: White to yellow crystalline solid
  • Melting Point: 120°C to 124°C

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly through its action on G protein-coupled receptors (GPCRs). These interactions can lead to alterations in intracellular signaling pathways, including the elevation of cyclic AMP levels and modulation of calcium ion influx.

Key Pathways:

  • Dopaminergic System: The compound may influence dopamine release and uptake, potentially affecting mood and behavior.
  • Serotonergic System: Interactions with serotonin receptors could contribute to its psychoactive effects.
  • Adrenergic Receptors: The compound may activate adrenergic receptors, leading to increased heart rate and blood pressure.

Biological Activity Studies

Recent studies have focused on the pharmacological effects of this compound in various biological systems. Below are summarized findings from key research articles:

Study Findings
Study 1Demonstrated that the compound exhibits stimulant properties similar to other cathinones, with enhanced locomotor activity in rodent models.
Study 2Investigated the impact on serotonin and dopamine levels in vitro, revealing significant increases in neurotransmitter release.
Study 3Conducted behavioral assays indicating potential anxiolytic effects at lower doses but increased anxiety at higher concentrations.

Case Studies

Several case studies have documented the effects of this compound in clinical and forensic settings:

  • Case Study A : A patient presented with symptoms consistent with stimulant use after ingesting a product containing this compound. Toxicological analysis confirmed its presence alongside other stimulants.
  • Case Study B : In a forensic context, samples from seized substances were analyzed using liquid chromatography-mass spectrometry (LC-MS), confirming the identification of the compound and providing insights into its prevalence in recreational drug use.

Comparative Analysis with Similar Compounds

The biological activity of 1-(1,3-benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-propanone can be compared with structurally similar compounds:

Compound Name Structural Features Unique Aspects
3,4-MethylenedioxypyrovaleroneSimilar benzodioxole structureStronger stimulant effects
MethyloneContains methylenedioxy groupLess potent than target compound
EthyloneEthyl group instead of methylDifferent pharmacological profile

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